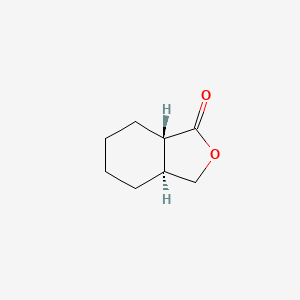
trans-Hexahydroisobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Hexahydroisobenzofuran-1(3H)-one: is an organic compound with the molecular formula C8H12O2 . It is a cyclic anhydride derived from hexahydrophthalic acid. This compound is known for its applications in various chemical processes and industrial uses due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Phthalic Anhydride: One common method involves the hydrogenation of phthalic anhydride in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to yield trans-Hexahydroisobenzofuran-1(3H)-one.
Cyclization of Hexahydrophthalic Acid: Another method involves the cyclization of hexahydrophthalic acid under dehydrating conditions. This can be achieved using reagents like acetic anhydride or sulfuric acid.
Industrial Production Methods: Industrial production often involves the hydrogenation of phthalic anhydride due to its efficiency and scalability. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Hexahydroisobenzofuran-1(3H)-one can undergo oxidation reactions to form various derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. This is often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: Corresponding alcohols or reduced forms.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: trans-Hexahydroisobenzofuran-1(3H)-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and processes.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives are often explored for their potential biological activities.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. Research focuses on their use in drug development and as potential treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.
Mechanism of Action
The mechanism by which trans-Hexahydroisobenzofuran-1(3H)-one exerts its effects involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. It can also interact with cellular components, influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
cis-Hexahydroisobenzofuran-1(3H)-one: This is a stereoisomer of trans-Hexahydroisobenzofuran-1(3H)-one with different spatial arrangement of atoms.
Hexahydrophthalic Anhydride: A related compound with similar chemical properties but different structural features.
Phthalic Anhydride: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it distinct from its cis-isomer and other related compounds.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(3aS,7aS)-3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H12O2/c9-8-7-4-2-1-3-6(7)5-10-8/h6-7H,1-5H2/t6-,7+/m1/s1 |
InChI Key |
WLYUMBPDHPMKHM-RQJHMYQMSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)COC2=O |
Canonical SMILES |
C1CCC2C(C1)COC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


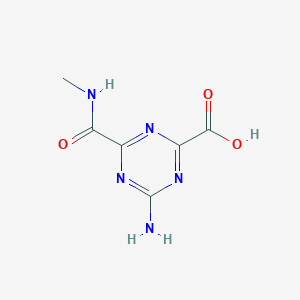
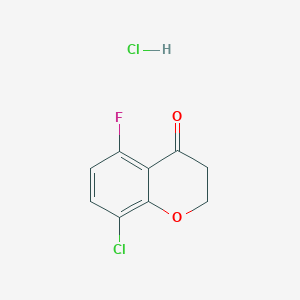
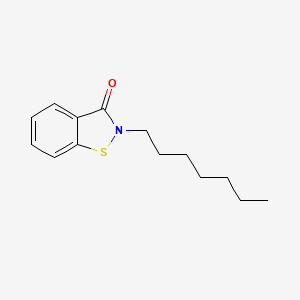
![3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate](/img/structure/B15251227.png)

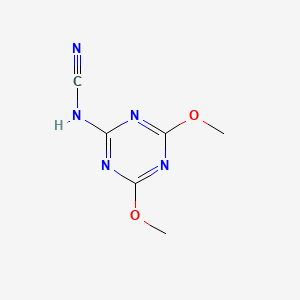
![tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
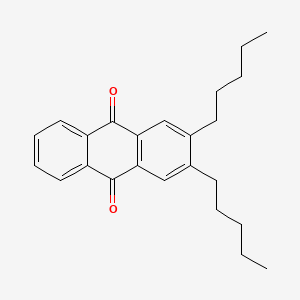
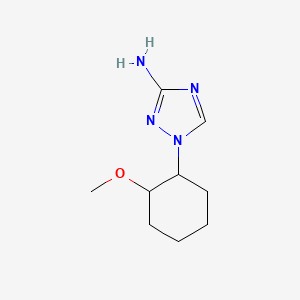
![3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile](/img/structure/B15251293.png)
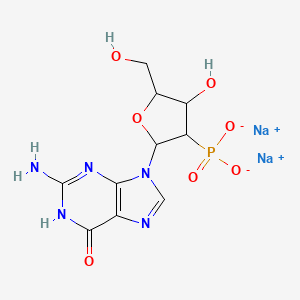
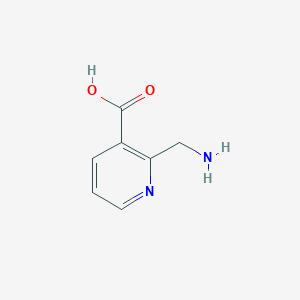
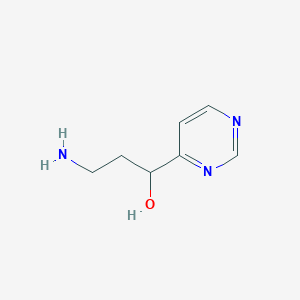
![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)
